![molecular formula C17H21O4- B14300872 {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate CAS No. 113009-25-9](/img/structure/B14300872.png)
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate is an organic compound that features a cyclohexyl ring substituted with an acetate group and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate electrophile, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing an oxoethyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Esterification: The final step involves the esterification of the functionalized cyclohexyl ring with acetic anhydride in the presence of a catalyst like sulfuric acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid, which may modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}propionate: Similar structure with a propionate group instead of an acetate group.
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}butyrate: Contains a butyrate group, offering different physicochemical properties.
Propiedades
Número CAS |
113009-25-9 |
|---|---|
Fórmula molecular |
C17H21O4- |
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
2-[1-(2-oxo-2-phenylmethoxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C17H22O4/c18-15(19)11-17(9-5-2-6-10-17)12-16(20)21-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)/p-1 |
Clave InChI |
OCELUFNUGQUCPU-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)(CC(=O)[O-])CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


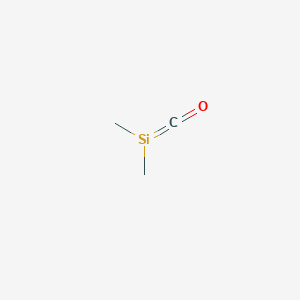
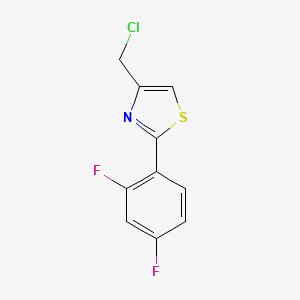
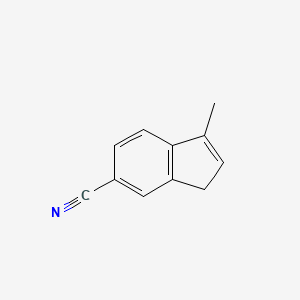
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
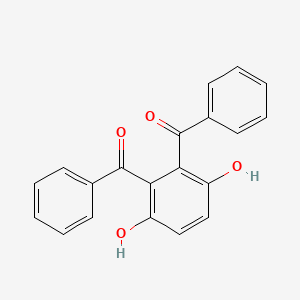

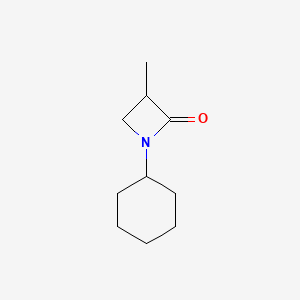
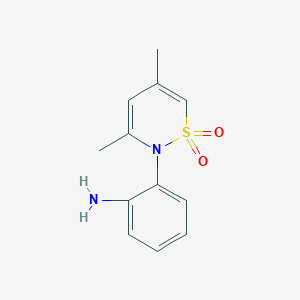
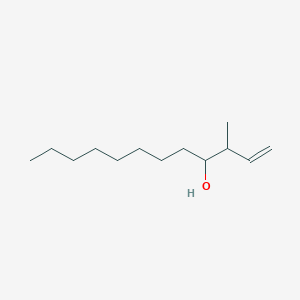
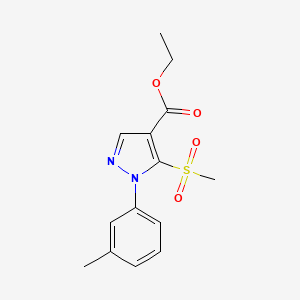
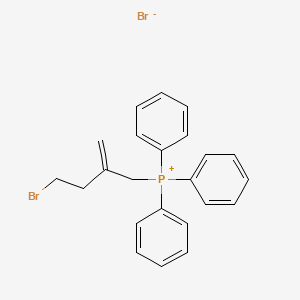
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
